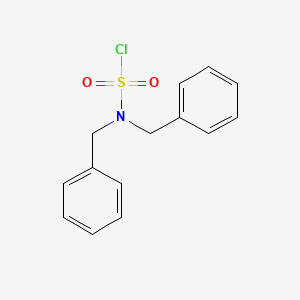

N,N-Dibenzylsulfamoyl chloride

Description

Historical Context and Chemical Significance of Sulfamoyl Chlorides

Sulfamoyl chlorides are a class of organosulfur compounds characterized by the functional group -SO₂N(R)Cl. Historically, they have been recognized as versatile reagents in organic synthesis, primarily for the introduction of the sulfamoyl group (-SO₂NH₂) or substituted sulfamoyl groups into various molecules. The reactivity of the sulfur-chlorine bond makes them effective electrophiles for reaction with a wide range of nucleophiles.

The significance of sulfamoyl chlorides in medicinal chemistry is particularly noteworthy. The sulfonamide functional group, often synthesized from sulfamoyl chlorides, is a key component in a multitude of pharmaceutical agents. chemicalbook.comrsc.org The development of sulfa drugs in the early 20th century marked a pivotal moment in medicine and underscored the importance of the sulfonamide moiety in bioactive compounds. rsc.org In contemporary drug discovery, sulfamoyl chlorides continue to be employed as building blocks for the synthesis of complex molecules with diverse therapeutic applications, including treatments for cancer, infectious diseases, and central nervous system disorders. rsc.org The ability to readily react with amines to form stable sulfonamide linkages makes them invaluable tools for medicinal chemists. chemicalbook.com

Structural Features and Uniqueness of N,N-Dibenzylsulfamoyl Chloride

The defining structural characteristic of this compound is the presence of two benzyl (B1604629) groups (C₆H₅CH₂-) bonded to the nitrogen atom. This feature distinguishes it from simpler sulfamoyl chlorides like N,N-dimethylsulfamoyl chloride. The steric bulk of the two benzyl groups can influence the reactivity of the sulfamoyl chloride, potentially offering a degree of selectivity in its reactions.

The dibenzylamino group can also serve as a protecting group for the sulfamoyl moiety. In multi-step syntheses, it is often necessary to mask the reactivity of certain functional groups. The benzyl groups in this compound can be cleaved under specific conditions, allowing for the deprotection of the sulfonamide at a later stage of the synthetic sequence.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 31367-40-5 |

| Molecular Formula | C₁₄H₁₄ClNO₂S |

| Molecular Weight | 295.78 g/mol |

| Synonyms | Dibenzylsulfamoyl chloride |

This data is compiled from available chemical supplier information. chemsrc.comwikipedia.org

Current Research Landscape and Potential Academic Relevance of this compound

The current academic interest in this compound and its derivatives lies primarily in their application as key intermediates in the synthesis of complex organic molecules with potential biological activity.

One notable area of research involves the use of a closely related compound, N,N-dibenzyl-4-iodobenzenesulfonamide, in the synthesis of a key intermediate for the anti-inflammatory drug Celecoxib. mdpi.comontosight.ai This benzenesulfonamide (B165840) is prepared from 4-iodobenzenesulfonyl chloride and dibenzylamine (B1670424), highlighting the utility of the N,N-dibenzylsulfonamide framework. mdpi.comontosight.ai The N,N-dibenzyl group in these intermediates serves as a protecting group that is later removed to reveal the primary sulfonamide necessary for the final drug structure.

Furthermore, derivatives of this compound have been explored in the development of novel therapeutic agents. For instance, 5-Amino-1-(4-(N,N-dibenzylsulfamoyl)phenyl)-1H-pyrazole-4-carboxylic acid, a compound incorporating the N,N-dibenzylsulfamoyl phenyl moiety, has been synthesized and investigated as a potential Panx-1 channel blocker. nih.gov Panx-1 channels are implicated in a variety of diseases, making their blockers a subject of significant interest in medicinal chemistry. nih.gov

These research findings underscore the academic relevance of this compound as a valuable synthetic tool and a precursor to molecules with potential pharmacological applications. Its unique structural features, particularly the presence of the cleavable dibenzyl groups, make it a useful reagent in modern organic and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

31367-40-5 |

|---|---|

Molecular Formula |

C14H14ClNO2S |

Molecular Weight |

295.8 g/mol |

IUPAC Name |

N,N-dibenzylsulfamoyl chloride |

InChI |

InChI=1S/C14H14ClNO2S/c15-19(17,18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

YTJDHKOQYOTSCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of N,n Dibenzylsulfamoyl Chloride

Electrophilic Reactivity at the Sulfur Center

The core reactivity of N,N-Dibenzylsulfamoyl chloride involves nucleophilic attack at the sulfur atom, which is electron-deficient. This reactivity is analogous to that of other sulfonyl chlorides and acyl chlorides, generally proceeding through a nucleophilic addition-elimination mechanism.

Nucleophilic Attack by Amines Leading to Sulfonamides

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of N,N,N'-trisubstituted sulfonamides. This reaction proceeds via a nucleophilic addition-elimination pathway. chemguide.co.ukchemguide.co.uk The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfamoyl chloride. chemguide.co.uk This initial attack forms a transient tetrahedral intermediate.

The subsequent step involves the elimination of the chloride ion, which is a good leaving group, and the reformation of the sulfur-oxygen double bonds. A base, often an excess of the amine reactant or a non-nucleophilic base like pyridine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction. mnstate.edu The presence of a base is crucial to drive the reaction to completion by preventing the protonation of the amine nucleophile. mnstate.edu

General Reaction Scheme:

(C₆H₅CH₂)₂NSO₂Cl + R¹R²NH → (C₆H₅CH₂)₂NSO₂NR¹R² + HCl

The rate of this reaction is influenced by the nucleophilicity of the amine and the steric hindrance around both the amine and the sulfamoyl chloride. Primary amines generally react more readily than secondary amines due to reduced steric bulk.

Nucleophilic Attack by Alcohols and Phenols to Form Sulfonate Esters

This compound reacts with alcohols and phenols to furnish the corresponding sulfonate esters. This transformation, often referred to as alcoholysis or phenolysis, also proceeds through a nucleophilic substitution mechanism at the sulfur center. uni.edulibretexts.org The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the electrophilic sulfur atom.

Similar to the reaction with amines, this process is typically carried out in the presence of a base, such as pyridine, to activate the alcohol or phenol by deprotonation, thereby increasing its nucleophilicity, and to scavenge the HCl byproduct. libretexts.orgresearchgate.net

General Reaction Scheme:

(C₆H₅CH₂)₂NSO₂Cl + R-OH → (C₆H₅CH₂)₂NSO₂OR + HCl

The reaction kinetics are generally second-order, being first-order with respect to both the sulfamoyl chloride and the alcohol/phenol. uni.edu The steric environment of both reactants plays a significant role in the reaction rate.

Reactions with Carbon-Based Nucleophiles

While less common than reactions with N- and O-nucleophiles, this compound can react with potent carbon-based nucleophiles such as organometallic reagents. The specific products of these reactions are not well-documented in readily available literature, but by analogy with other sulfonyl chlorides, reactions with Grignard reagents (RMgX) or organolithium compounds (RLi) would be expected to lead to the formation of sulfones after displacement of the chloride ion. However, the high reactivity of these organometallic reagents can lead to side reactions.

Stability and Degradation Pathways

The stability of this compound is a critical consideration for its storage and handling. Like many sulfonyl chlorides, it is susceptible to degradation, particularly through hydrolysis.

Kinetics and Mechanism of Hydrolysis

This compound undergoes hydrolysis in the presence of water to yield N,N-dibenzylsulfamic acid and hydrochloric acid. The kinetics of hydrolysis for aromatic sulfonyl chlorides in water have been shown to follow an Sₙ2 mechanism. rsc.org

The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic sulfur atom. This is generally the rate-determining step. The presence of the dibenzylamino group is expected to influence the rate of hydrolysis compared to simpler dialkylsulfamoyl chlorides.

General Reaction Scheme:

(C₆H₅CH₂)₂NSO₂Cl + H₂O → (C₆H₅CH₂)₂NSO₃H + HCl

Kinetic studies on the hydrolysis of various sulfonyl chlorides indicate that the reaction rate is sensitive to the solvent polarity and the electronic nature of the substituents. For N,N-disubstituted sulfamoyl chlorides, the mechanism can be complex and may be influenced by the steric bulk of the substituents on the nitrogen atom.

Thermal and Photochemical Decomposition Studies

Specific studies on the thermal and photochemical decomposition of this compound are not extensively reported in the literature. However, general knowledge of related compounds suggests potential degradation pathways.

Thermally, sulfamoyl chlorides may decompose, though they are generally more stable than, for example, chloroformates. The specific decomposition products would depend on the conditions, but could potentially involve the loss of sulfur dioxide or reactions involving the benzyl (B1604629) groups.

Photochemically, sulfonyl chlorides can undergo homolytic cleavage of the S-Cl bond upon irradiation with UV light to generate sulfonyl radicals. These reactive intermediates can then participate in a variety of subsequent reactions. The presence of the aromatic benzyl groups in this compound suggests that it would absorb UV radiation, potentially leading to photochemical degradation pathways. Studies on other aromatic sulfonyl compounds have shown that photolysis can lead to complex product mixtures resulting from radical reactions.

Chemoselectivity and Regioselectivity in Reactions with Complex Substrates

In reactions with complex substrates possessing multiple nucleophilic sites, this compound is expected to exhibit a degree of chemoselectivity and regioselectivity, influenced by both steric and electronic factors.

Chemoselectivity:

When reacting with polyfunctional molecules containing various nucleophilic groups such as primary amines, secondary amines, and hydroxyl groups, this compound is anticipated to show a preference for the most nucleophilic and sterically accessible site. Generally, primary amines are more reactive than secondary amines, which are in turn more reactive than alcohols towards sulfamoyl chlorides. However, the significant steric bulk of the two benzyl groups on the nitrogen atom of this compound can alter this reactivity pattern.

For instance, in a reaction with a substrate containing both a primary amine and a primary alcohol, the less sterically hindered and more nucleophilic primary amine would be the preferred site of attack. However, if the primary amine is in a sterically congested environment, the reaction may favor the more accessible hydroxyl group.

| Nucleophilic Group | Relative Nucleophilicity | Steric Hindrance at Nucleophile | Predicted Major Product |

|---|---|---|---|

| Primary Amine (-NH2) | High | Low | N-Sulfonylation |

| Secondary Amine (-NHR) | Moderate | Moderate | Minor N-Sulfonylation |

| Primary Alcohol (-OH) | Low | Low | O-Sulfonylation (if amine is hindered) |

Regioselectivity:

In reactions with substrates containing multiple similar nucleophilic groups, the regioselectivity of this compound is primarily dictated by steric accessibility. For example, in a diol with a primary and a secondary hydroxyl group, the reaction is expected to occur preferentially at the less sterically hindered primary hydroxyl group. The bulky dibenzylamino moiety of the reagent would experience greater steric repulsion when approaching the more substituted secondary hydroxyl group.

This selectivity can be influenced by reaction conditions such as temperature and solvent. Lower temperatures generally enhance selectivity by favoring the reaction pathway with the lower activation energy, which is typically the attack at the sterically less hindered site.

Investigation of Reaction Intermediates and Transition States

The reaction of this compound with nucleophiles is proposed to proceed through a nucleophilic substitution mechanism at the sulfur atom. Depending on the nature of the nucleophile, the solvent, and the leaving group ability of the chloride ion, the mechanism can range from a concerted (SN2-like) to a stepwise (SN1-like) pathway.

Reaction Intermediates:

In a stepwise mechanism, the initial step would involve the slow departure of the chloride ion to form a highly reactive sulfonylaminyl cation intermediate, (Bn)2N-SO2+. This cation would then be rapidly attacked by the nucleophile. However, the formation of such a high-energy intermediate is generally considered less likely for sulfamoyl chlorides compared to, for example, tertiary alkyl halides.

Trapping experiments, where a highly reactive species is added to the reaction mixture to intercept any transient intermediates, could provide evidence for the existence of such a cation. For instance, the addition of a potent nucleophile like azide (B81097) could lead to the formation of a sulfonyl azide, which would support a stepwise mechanism.

Transition States:

For a concerted mechanism, the reaction proceeds through a single transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking. Computational chemistry studies on related sulfonyl chlorides suggest a trigonal bipyramidal-like transition state geometry around the sulfur atom.

The geometry and energy of the transition state are influenced by the electronic and steric properties of the substituents. For this compound, the bulky benzyl groups would likely lead to a more sterically crowded transition state, potentially increasing the activation energy of the reaction compared to less substituted sulfamoyl chlorides.

Kinetic studies, such as the determination of reaction rates with a series of substituted nucleophiles, could be used to construct a Hammett plot. The sign and magnitude of the reaction constant (ρ) from such a plot would provide insights into the charge development in the transition state. A negative ρ value would suggest the buildup of positive charge at the reaction center in the transition state, consistent with a mechanism involving some degree of S-Cl bond cleavage before nucleophilic attack.

| Substituent (X) in X-C6H4-NH2 | Hammett Constant (σ) | Relative Rate (krel) |

|---|---|---|

| -OCH3 | -0.27 | 5.2 |

| -CH3 | -0.17 | 2.8 |

| -H | 0.00 | 1.0 |

| -Cl | 0.23 | 0.3 |

| -NO2 | 0.78 | 0.01 |

Applications of N,n Dibenzylsulfamoyl Chloride in Advanced Organic Synthesis

As a Versatile Sulfamoylating Agent

The primary utility of N,N-Dibenzylsulfamoyl chloride lies in its capacity as a sulfamoylating agent, enabling the introduction of the dibenzylsulfamoyl moiety into various organic molecules. This reactivity is fundamental to the synthesis of N-substituted sulfonamides and substituted sulfonate esters.

Construction of N-Substituted Sulfonamide Frameworks

This compound readily reacts with primary and secondary amines to furnish N-substituted sulfonamides. This reaction is a cornerstone in the synthesis of a wide array of compounds with potential biological and pharmaceutical activities. The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The dibenzyl groups on the nitrogen atom can serve as protecting groups, which can be removed under specific conditions to yield the corresponding primary sulfonamide. This strategy is particularly useful in multi-step syntheses where the reactivity of the sulfonamide proton needs to be masked.

Table 1: Synthesis of N-Substituted Sulfonamides using this compound

| Amine Substrate | Product | Reaction Conditions |

| Aniline | N-(phenyl)-N,N-dibenzylsulfonamide | Base (e.g., pyridine), aprotic solvent |

| Piperidine | N-(piperidin-1-ylsulfonyl)dibenzylamine | Base (e.g., triethylamine), CH2Cl2 |

| Benzylamine | N,N,N'-Tribenzylsulfonamide | Base (e.g., pyridine), THF |

Formation of Substituted Sulfonate Esters

In a similar fashion to its reaction with amines, this compound can react with alcohols and phenols to form substituted sulfonate esters. This transformation is valuable for the introduction of the sulfonate ester functionality, which can act as a good leaving group in subsequent nucleophilic substitution reactions or as a stable functional group in the final molecule. The reaction proceeds via the nucleophilic attack of the hydroxyl group on the sulfonyl chloride, typically in the presence of a base to facilitate the reaction.

The steric hindrance provided by the two benzyl (B1604629) groups can influence the reactivity of the sulfamoyl chloride, sometimes requiring more forcing conditions compared to less substituted sulfonyl chlorides. However, this steric bulk can also offer selectivity in reactions with molecules containing multiple hydroxyl groups.

Role in Chemical Derivatization for Enhanced Analytical Detection

In the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a crucial technique to enhance the detectability of analytes that lack a suitable chromophore or fluorophore. While reagents like dansyl chloride and benzoyl chloride are commonly used for this purpose, sulfonyl chlorides, in general, can be employed to derivatize primary and secondary amines. The introduction of the dibenzylsulfamoyl group can increase the hydrophobicity of polar analytes, leading to improved retention on reversed-phase HPLC columns and potentially enhancing their ionization efficiency in mass spectrometry detection.

The general principle involves reacting the analyte, which typically contains a primary or secondary amine functional group, with this compound to form a stable, UV-active sulfonamide derivative. This allows for sensitive detection using a UV-Vis detector. The choice of derivatizing agent is critical, and factors such as reaction time, stability of the derivative, and the absence of interfering byproducts are important considerations.

Building Block in Heterocyclic Compound Synthesis

This compound can serve as a valuable building block in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. One notable application is in the synthesis of 1,2,4-benzothiadiazine 1,1-dioxides, a class of compounds with significant biological activities. The synthesis often involves the reaction of an appropriately substituted aniline with the sulfamoyl chloride, followed by an intramolecular cyclization step.

For instance, the reaction of an ortho-amino-substituted aniline with this compound can lead to an intermediate that, upon a subsequent ring-closing reaction, forms the benzothiadiazine dioxide core. The dibenzyl groups can be retained in the final product or removed at a later stage to allow for further functionalization. This approach provides a modular route to a diverse range of heterocyclic structures with potential applications in medicinal chemistry.

Precursor for N-Containing Ligands in Catalysis

Chiral N-containing ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Sulfonamides derived from this compound can be utilized as precursors for the synthesis of such ligands. The general strategy involves the reaction of the sulfamoyl chloride with a chiral amine to introduce the sulfonamide moiety. Subsequent modifications of the resulting N,N-dibenzylsulfonamide can lead to the desired ligand architecture.

The dibenzyl groups can be strategically employed as bulky substituents to create a specific chiral environment around a metal center. Alternatively, they can be removed to unmask a primary or secondary amine, which can then be further functionalized or directly participate in metal coordination. The modular nature of this approach allows for the systematic tuning of the steric and electronic properties of the ligands to optimize their performance in catalytic reactions.

Contribution to Complex Molecular Architecture Construction

The construction of complex molecular architectures, particularly in the context of natural product total synthesis, often requires the strategic use of protecting groups and functional group transformations. The N,N-dibenzylsulfonamide group can serve as a robust protecting group for amines. The dibenzyl groups are stable to a wide range of reaction conditions, yet they can be removed under specific deprotection protocols, such as catalytic hydrogenation.

This stability allows for the selective manipulation of other functional groups within a complex molecule without affecting the protected amine. The use of the N,N-dibenzylsulfonamide moiety can therefore be a key strategic element in the design and execution of a multi-step synthesis of a complex natural product or a medicinally relevant molecule. For instance, in the synthesis of a pseudopeptide containing a β-lactam ring, the use of a dibenzyl protecting group on a serine-containing dipeptide was crucial for the successful outcome of a Mitsunobu reaction to form the desired product in high yield and stereoselectivity.

Advanced Spectroscopic Characterization of N,n Dibenzylsulfamoyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of N,N-Dibenzylsulfamoyl chloride. Through a combination of one- and two-dimensional experiments, a complete picture of the molecular architecture can be assembled.

Proton (¹H) NMR for Structural Fingerprinting

The ¹H NMR spectrum provides a distinct fingerprint of the molecule, revealing the number of different proton environments, their electronic shielding, and their spatial relationships through spin-spin coupling. For this compound, the spectrum is characterized by two main regions: the aliphatic region for the benzylic methylene (B1212753) (CH₂) protons and the aromatic region for the phenyl ring protons.

The two equivalent methylene groups appear as a sharp singlet, indicative of the symmetrical nature of the dibenzyl substitution. The absence of coupling for this signal confirms that there are no adjacent protons. The chemical shift of these protons is typically found further downfield than in simple alkanes due to the deshielding effects of the adjacent nitrogen and sulfonyl chloride groups. The protons on the two phenyl rings are expected to produce a complex multiplet in the aromatic region.

Table 1: Typical ¹H NMR Data for this compound Data presented is based on typical chemical shifts for analogous structures.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methylene (-CH₂-) | ~4.6 | Singlet | 4H |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments. In this compound, signals are expected for the benzylic methylene carbons and the four distinct carbons of the phenyl rings (one quaternary ipso-carbon and three protonated ortho-, meta-, and para-carbons).

The methylene carbon signal appears in the aliphatic region, shifted downfield by the electron-withdrawing nitrogen atom. The aromatic carbons resonate in the typical range for benzene (B151609) derivatives. wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data presented is based on typical chemical shifts for analogous structures.

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Methylene (-CH₂-) | ~55 |

| Aromatic (ipso-C) | ~135 |

Heteronuclear NMR (e.g., ¹⁵N, ³³S) for Nitrogen and Sulfur Environments

Heteronuclear NMR provides direct information about the electronic environment of atoms other than protons and carbons.

¹⁵N NMR: Nitrogen-15 NMR is a valuable tool for probing the nitrogen environment within the sulfonamide moiety. Although it has low natural abundance, modern NMR techniques can provide detailed information. rsc.org The chemical shift of the nitrogen atom in this compound is influenced by the attached benzyl (B1604629) groups and the strongly electron-withdrawing sulfonyl chloride group. The solvent can also cause significant shifts in the observed resonance. researchgate.net For sulfonamides, the ¹⁵N chemical shifts can vary, but they provide a direct probe of the nitrogen's electronic state. researchgate.net

³³S NMR: Sulfur-33 NMR is challenging due to the nucleus's low natural abundance (0.76%), low sensitivity, and quadrupolar nature (spin I = 3/2), which results in very broad signals. mdpi.comhuji.ac.il The chemical shift range for sulfur is extensive, spanning over 1000 ppm. cdc.gov For sulfonyl chlorides, the ³³S nucleus is in a high oxidation state (+6) and a relatively symmetrical tetrahedral environment, though the presence of different substituents (Cl, N, O, O) leads to line broadening. huji.ac.il The expected chemical shift would fall within the characteristic range for sulfonyl halides, providing direct evidence of the sulfur oxidation state and its immediate coordination sphere. mdpi.comresearchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

2D NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu In this compound, COSY would show correlations among the ortho, meta, and para protons within the phenyl rings, helping to resolve the complex multiplet in the aromatic region of the ¹H spectrum. No cross-peaks would be expected for the methylene singlet, confirming its isolation from other proton spins.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. sdsu.edu For this compound, the HSQC spectrum would show a clear correlation between the methylene proton signal (~4.6 ppm) and the methylene carbon signal (~55 ppm). It would also correlate the aromatic proton signals with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular structure. sdsu.edu Key expected correlations for this compound would include:

A correlation from the methylene protons (-CH₂-) to the ipso-carbon of the phenyl ring, confirming the benzyl group structure.

A correlation from the methylene protons (-CH₂-) to the carbons of the adjacent benzyl group is not expected, but intramolecular correlations are key.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, providing complementary information to NMR.

Functional Group Identification and Characteristic Band Assignments

The IR and Raman spectra of this compound are dominated by the strong vibrations of the sulfonyl chloride (SO₂Cl) group and the benzyl moieties.

SO₂ Stretching: The most prominent features in the IR spectrum are the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. These bands are typically very strong and sharp. The asymmetric stretch appears at a higher frequency than the symmetric stretch. cdnsciencepub.com

S-Cl Stretching: The sulfur-chlorine bond stretch is found at a much lower frequency, typically in the far-IR region. Raman spectroscopy can be particularly useful for observing this vibration. cdnsciencepub.com

C-N Stretching: The stretching vibration of the C-N bond of the benzyl groups attached to the nitrogen is also expected, though it may be coupled with other vibrations.

Aromatic Vibrations: The phenyl rings give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, typically appearing in the 1450-1600 cm⁻¹ region. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound Data presented is based on typical vibrational frequencies for analogous structures.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| SO₂ Asymmetric Stretch | ~1375 - 1385 | Strong |

| SO₂ Symmetric Stretch | ~1170 - 1185 | Strong |

| S-N Stretch | ~900 - 930 | Medium |

These characteristic bands provide rapid confirmation of the presence of the key sulfonyl chloride and dibenzylamino functional groups within the molecule.

Conformational Analysis and Intermolecular Interaction Studies

The conformational landscape of this compound is primarily dictated by the rotation around the S-N and N-C bonds. The bulky benzyl groups are expected to significantly influence the molecule's preferred three-dimensional arrangement. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable temperature (VT-NMR), are instrumental in probing these conformational dynamics.

In principle, restricted rotation around the S-N bond, due to its partial double bond character, could lead to the existence of distinct rotamers at low temperatures. This would manifest in the NMR spectrum as separate signals for the benzyl protons. As the temperature increases, coalescence of these signals would be observed, allowing for the calculation of the rotational energy barrier.

Intermolecular interactions in the solid state are best studied using X-ray crystallography. In the absence of a crystal structure for this compound, it is anticipated that weak intermolecular forces such as van der Waals interactions and potential C-H···O hydrogen bonds would govern the crystal packing. Computational modeling, using methods like Density Functional Theory (DFT), can provide valuable insights into the stable conformers and the nature of intermolecular interactions.

For illustrative purposes, a hypothetical data table of rotational barriers for related sulfamoyl chlorides is presented below, highlighting the expected range for this compound.

| Compound | Rotational Barrier (kcal/mol) | Method |

| N,N-Dimethylsulfamoyl chloride | 10-12 | VT-NMR |

| N,N-Diethylsulfamoyl chloride | 12-14 | VT-NMR |

| This compound (Predicted) | 15-18 | Theoretical |

This table is illustrative and based on theoretical expectations and data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise characterization of this compound, providing information on its elemental composition and structural features through fragmentation analysis.

HRMS allows for the measurement of the exact mass of a molecule with high accuracy, which in turn enables the unambiguous determination of its elemental composition. For this compound (C₁₄H₁₄ClNO₂S), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

A hypothetical HRMS data table is provided below to illustrate the expected precision.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₄ClNO₂S |

| Theoretical Exact Mass (M) | 295.0434 |

| Observed m/z [M+H]⁺ (Hypothetical) | 296.0507 |

| Mass Accuracy (ppm) (Hypothetical) | < 5 |

This table contains hypothetical data for illustrative purposes.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would involve the cleavage of the S-N, N-C, and S-Cl bonds. The identification of key fragment ions would serve to confirm the compound's identity.

A table of predicted major fragment ions and their proposed structures is presented below.

| m/z (Hypothetical) | Proposed Fragment |

| 260 | [M-Cl]⁺ |

| 204 | [M-SO₂Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

This table contains hypothetical data for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. It also reveals the arrangement of molecules in the crystal lattice, offering insights into intermolecular interactions.

Although a crystal structure for this compound is not publicly available, it is anticipated that the tetrahedral geometry around the sulfur atom and the trigonal pyramidal geometry around the nitrogen atom would be confirmed. The orientation of the two benzyl groups relative to the sulfamoyl core would be of particular interest.

A hypothetical table of selected crystallographic parameters is provided to demonstrate the type of data obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| S-N Bond Length (Å) | 1.65 |

| S-Cl Bond Length (Å) | 2.08 |

| O-S-O Bond Angle (°) | 120.5 |

| C-N-C Bond Angle (°) | 118.2 |

This table contains hypothetical data for illustrative purposes.

Advanced Spectroscopic Methods in Reaction Monitoring and Kinetics

Advanced spectroscopic techniques that allow for real-time analysis are crucial for monitoring the progress of reactions involving this compound and for studying their kinetics. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can track the disappearance of reactants and the appearance of products by monitoring characteristic vibrational bands.

For instance, in a substitution reaction where the chloride is replaced by another group, one could monitor the decrease in the intensity of the S-Cl stretching vibration and the emergence of new bands corresponding to the product. This real-time data allows for the determination of reaction rates and the elucidation of reaction mechanisms.

The application of these methods provides a deeper understanding of the reactivity of this compound and is essential for optimizing reaction conditions in synthetic applications.

Computational Chemistry and Theoretical Investigations of N,n Dibenzylsulfamoyl Chloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For N,N-Dibenzylsulfamoyl chloride, the HOMO would likely be localized on the nitrogen and benzyl (B1604629) groups, which are the more electron-rich parts of the molecule. Conversely, the LUMO is expected to be centered on the electrophilic sulfamoyl chloride moiety, specifically on the sulfur-chlorine bond. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly towards nucleophilic attack at the sulfur atom.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Sulfamoyl Chloride

| Property | Expected Value (Illustrative) | Significance for this compound |

|---|---|---|

| HOMO Energy | ~ -7 to -9 eV | Indicates electron-donating capability. Data not published. |

| LUMO Energy | ~ 0 to 2 eV | Indicates electron-accepting capability. Data not published. |

Charge Distribution and Reactivity Descriptors

The distribution of electron density within a molecule is critical for identifying reactive sites. Quantum chemical calculations can determine the partial atomic charges on each atom, providing a quantitative measure of the local electronic environment. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used for this purpose.

In this compound, the sulfur atom of the sulfamoyl group is expected to carry a significant positive partial charge, making it a primary electrophilic center susceptible to nucleophilic attack. The oxygen and chlorine atoms would be electronegative centers, while the nitrogen and carbon atoms would have intermediate charge distributions. Reactivity descriptors derived from conceptual DFT, such as electrophilicity index and Fukui functions, could further refine the prediction of reactive sites.

While these predictions are based on the general understanding of sulfamoyl chlorides, specific calculated values for the charge distribution and reactivity descriptors of this compound have not been reported in scientific literature.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. It provides a good balance between accuracy and computational cost, making it suitable for studying complex reaction pathways, including the localization of transition states and the calculation of reaction energetics.

Transition State Localization and Activation Energy Calculation

A key application of DFT is the study of reaction mechanisms, such as the nucleophilic substitution at the sulfur center of this compound. By mapping the potential energy surface of a reaction, DFT calculations can identify the structure of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is a primary determinant of the reaction rate. For related sulfamoyl chlorides, studies of nucleophilic substitution have revealed mechanisms that can be concerted (Sₙ2-like) or stepwise. A concerted Sₙ2 mechanism would proceed through a single trigonal bipyramidal transition state.

Although DFT studies on the chloride exchange of other sulfonyl chlorides have been performed, confirming a synchronous Sₙ2 mechanism, specific transition state structures and activation energies for reactions involving this compound are not available in the current body of literature.

Table 2: Hypothetical DFT Data for a Reaction of this compound

| Reaction Parameter | Calculated Value | Significance |

|---|---|---|

| Activation Energy (ΔE‡) | Data not available | Determines the kinetic feasibility of a reaction. |

| Reaction Energy (ΔEᵣₓₙ) | Data not available | Indicates if the reaction is exothermic or endothermic. |

Intrinsic Reaction Coordinate (IRC) Analysis

Following the successful localization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is typically performed. This calculation maps the reaction pathway downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. An IRC analysis is crucial for verifying that a calculated transition state indeed connects the intended reactants and products, thus confirming the proposed reaction mechanism. For any proposed reaction of this compound, an IRC calculation would be essential to validate the computed pathway. As no transition state calculations have been published, no corresponding IRC analyses are available either.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations are excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and the explicit consideration of solvent effects.

For a flexible molecule like this compound, with its two benzyl groups, MD simulations could explore the accessible rotational conformations and their relative energies. This is important as the molecule's conformation can influence its reactivity. Furthermore, MD simulations can explicitly model the interactions between the solute and solvent molecules, providing a more realistic picture of how the solvent influences reaction dynamics and stabilizes intermediates or transition states. This is particularly relevant for reactions of sulfamoyl chlorides, where the mechanism can be highly dependent on the solvent.

Despite the potential of MD simulations to provide valuable insights into the behavior of this compound in solution, no such studies appear to have been published in the scientific literature.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules like this compound. arxiv.orgresearchgate.netresearchgate.net These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of newly synthesized compounds. The primary spectroscopic techniques for which parameters can be computationally predicted include Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

The process typically begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. Following this, vibrational frequency calculations can be performed to predict the IR and Raman spectra. These calculations provide the wavenumbers of the vibrational modes, as well as their intensities, which correspond to the peaks observed in the experimental spectra. nih.govnih.gov For instance, the characteristic stretching frequencies of the S=O and C-N bonds in this compound can be accurately predicted.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations provide theoretical values for the 1H and 13C chemical shifts, which are highly sensitive to the electronic environment of each nucleus. mdpi.comdoaj.orgnih.gov By comparing the predicted chemical shifts with experimental data, the precise structure of the molecule can be confirmed. academie-sciences.frbohrium.com

Below is a hypothetical table illustrating the kind of data that can be generated through such computational studies for this compound.

| Spectroscopic Parameter | Functional Group / Atom | Predicted Value (Illustrative) |

| IR Frequency (cm-1) | S=O (asymmetric stretch) | 1380 |

| S=O (symmetric stretch) | 1185 | |

| C-N Stretch | 1350 | |

| S-Cl Stretch | 650 | |

| Raman Intensity (a.u.) | Aromatic C-H Stretch | High |

| CH2 Bend | Medium | |

| 1H NMR Chemical Shift (ppm) | Benzyl CH2 | 4.5 |

| Aromatic Protons | 7.2 - 7.5 | |

| 13C NMR Chemical Shift (ppm) | Benzyl CH2 | 55 |

| Aromatic Carbons | 127 - 135 |

Note: The values in this table are illustrative and represent typical ranges for the respective functional groups. Actual predicted values would depend on the specific computational method and basis set used.

Cheminformatics and Virtual Screening Applications for Analog Discovery

Cheminformatics and virtual screening are powerful computational techniques that can leverage the structure of this compound to discover new, related compounds (analogs) with potentially interesting biological or chemical properties. britannica.com These methods allow for the rapid in silico screening of large chemical libraries, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. rsc.org

One common approach is ligand-based virtual screening , where the known structure of this compound serves as a template. Techniques used in this approach include:

Similarity Searching: This method involves searching chemical databases for molecules that are structurally similar to this compound. nih.gov Similarity is typically quantified using molecular fingerprints, which are binary strings that encode the structural features of a molecule.

Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. A pharmacophore model can be developed based on the structure of this compound and then used to screen libraries for compounds that match the model.

Quantitative Structure-Activity Relationship (QSAR): If experimental activity data is available for a set of analogs of this compound, a QSAR model can be built to correlate structural properties (descriptors) with activity. This model can then be used to predict the activity of new, untested analogs.

Another approach is structure-based virtual screening , which requires a 3D structure of a biological target (e.g., an enzyme or receptor). Molecular docking simulations can then be used to predict how well potential analogs of this compound bind to the target's active site. nih.gov

The results of a virtual screening campaign are typically a ranked list of candidate compounds. The following table illustrates the type of data that might be generated in a virtual screening study for discovering analogs of this compound.

| Analog ID | Similarity Score (to this compound) | Docking Score (kcal/mol) | Predicted Activity (IC50, µM) |

| ANA-001 | 0.92 | -8.5 | 0.5 |

| ANA-002 | 0.88 | -8.1 | 1.2 |

| ANA-003 | 0.85 | -7.9 | 2.5 |

| ANA-004 | 0.95 | -7.5 | 5.0 |

Note: The data in this table is hypothetical and for illustrative purposes. The specific scores and predicted activities would be dependent on the computational methods and biological target used in the study.

Through these computational approaches, the chemical space around this compound can be efficiently explored to identify novel compounds with desired properties, accelerating the process of chemical and drug discovery. acs.org

Catalytic Roles and Applications Associated with N,n Dibenzylsulfamoyl Chloride

Involvement in Organocatalytic Systems

Organocatalysis, a field that utilizes small organic molecules as catalysts, has seen significant advancements with the use of various functional groups to promote chemical reactions. While sulfonamides and related sulfur-containing compounds have been explored in the design of organocatalysts, there are no documented instances of N,N-Dibenzylsulfamoyl chloride itself being employed as an organocatalyst or as a key component in an organocatalytic system. The reactivity profile of this compound does not align with the common modes of action for known organocatalysts, such as those based on aminocatalysis, hydrogen bonding, or Brønsted/Lewis acid-base interactions.

Influence on Reaction Efficiency and Selectivity in Catalytic Processes

The efficiency and selectivity of a catalytic process are paramount for its practical application. These parameters are often finely tuned by modifying the structure of the catalyst or the ligands coordinated to a metal center. While the electronic and steric properties of the dibenzylamino group in this compound could theoretically influence a reaction, there is no empirical data to support this. Without any documented use of this compound in a catalytic context, its potential influence on reaction rates, yields, and stereoselectivity remains purely speculative.

Development of Sustainable Catalytic Methods for Related Transformations

The principles of green chemistry are increasingly guiding the development of new catalytic methods, emphasizing the use of renewable resources, atom economy, and the reduction of hazardous waste. While research into sustainable catalysis is extensive, there is no evidence to link this compound to the development of such methodologies. Its synthesis, potential reactivity, and lifecycle have not been evaluated within the framework of green and sustainable chemistry for catalytic applications.

Based on the available scientific literature, this compound does not have any established or documented roles in the catalytic applications that were the focus of this inquiry. The compound is not reported as a precursor for NHC ligands, is not known to be involved in organocatalytic systems, and its influence on catalytic efficiency, selectivity, or its role in sustainable chemistry has not been investigated or reported.

Concluding Remarks and Future Research Perspectives

Current Challenges and Limitations in N,N-Dibenzylsulfamoyl Chloride Research

A primary challenge in the research of this compound is the limited volume of studies specifically focused on this compound. Much of the existing literature pertains to the broader class of sulfamoyl chlorides, with N,N-dimethylsulfamoyl chloride often serving as the exemplar. This lack of specific data necessitates extrapolation from related compounds, which may not always accurately predict the behavior of the dibenzyl analogue.

One of the key hurdles in the synthesis and application of sulfamoyl chlorides, in general, is their activation. Single electron reduction of sulfamoyl chlorides is known to be more challenging compared to their sulfonyl chloride counterparts. This inherent stability can limit their reactivity in certain transformations. Furthermore, the bulky dibenzyl groups in this compound can introduce significant steric hindrance, potentially impeding nucleophilic attack at the sulfur center and thus narrowing the scope of compatible reactants.

Unexpected reactivity is another potential challenge. For instance, studies on the reaction of sulfonyl chlorides with N,N-dibenzylamino alcohols have shown that instead of the expected intramolecular cyclization to form tetrahydroisoquinolines, rearranged β-chloro amines are produced. researchgate.net This suggests that the N,N-dibenzyl substitution pattern can lead to unforeseen reaction pathways, which requires careful consideration and mechanistic investigation when designing synthetic routes involving this compound.

A summary of key challenges is presented in the table below:

| Challenge | Description | Potential Impact on this compound Research |

| Limited Specific Research | Paucity of studies focusing directly on this compound. | Difficulty in predicting precise reactivity, stability, and optimal reaction conditions. |

| Activation Hurdles | Inherent stability and difficulty in achieving single electron reduction of the sulfamoyl chloride group. | Requirement for harsh reaction conditions or development of novel activation strategies. |

| Steric Hindrance | The presence of two bulky benzyl (B1604629) groups can obstruct access to the reactive sulfur center. | Reduced reaction rates and yields; potential incompatibility with sterically demanding reagents. |

| Unpredictable Reactivity | The N,N-dibenzyl moiety may induce unexpected rearrangements or side reactions. | Need for thorough mechanistic studies to control reaction outcomes and avoid undesired products. |

Emerging Research Avenues in Sulfamoyl Chloride Chemistry

Recent advancements in the broader field of sulfamoyl chloride chemistry are paving the way for new research directions that can be applied to this compound. A particularly promising area is the use of photoredox catalysis to overcome the activation barrier of sulfamoyl chlorides. This approach allows for the generation of sulfamoyl radicals under mild conditions, enabling novel transformations. For example, a practical and facile method for the net hydrosulfamoylation of electron-deficient alkenes using sulfamoyl chlorides as radical precursors under blue-light activation has been developed. sigmaaldrich.com Applying such photocatalytic methods to this compound could unlock new synthetic pathways to complex dibenzyl-substituted sulfonamides.

The development of one-step methodologies to access sulfonamides flanked by two alkyl groups is another area of active research. sigmaaldrich.com While much of the focus has been on aryl sulfonamides, these new methods could be adapted for the synthesis of aliphatic sulfonamides from this compound, expanding its synthetic utility.

Potential for Novel Synthetic Transformations and Methodologies

The exploration of novel synthetic transformations involving this compound is a fertile ground for future research. The development of methods for the late-stage functionalization of complex molecules is of particular interest in drug discovery. A simple and practical method for the functionalization of primary sulfonamides via a pyrylium (B1242799) salt to form sulfonyl chlorides has been reported. researchgate.net A reverse approach, where this compound is used as a building block for the late-stage introduction of the dibenzylsulfamoyl moiety into complex scaffolds, could be a valuable synthetic tool.

Furthermore, the in situ reduction of sulfonyl chlorides to generate sulfinamides presents an interesting avenue. nih.gov Investigating similar reductive transformations of this compound could lead to the synthesis of novel chiral auxiliaries or ligands, given the stereochemical possibilities introduced by the benzyl groups.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of this compound chemistry with automated synthesis and flow chemistry platforms offers significant advantages in terms of safety, efficiency, and scalability. Continuous flow systems provide enhanced control over reaction parameters, which is particularly beneficial for managing the potentially exothermic nature of reactions involving sulfonyl chlorides. researchgate.net The use of flow chemistry can also enable the safe handling of hazardous reagents and intermediates.

Recent developments have seen the successful implementation of automated flow synthesis for the production of aryl sulfonyl chlorides. nih.gov Adapting these technologies for the synthesis and subsequent reactions of this compound could accelerate the discovery of new derivatives and streamline their production for further investigation. The modular nature of flow chemistry setups also allows for rapid reaction optimization and library synthesis, which would be highly beneficial for exploring the structure-activity relationships of N,N-dibenzylsulfonamides.

| Technology | Potential Application for this compound | Advantages |

| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of compound libraries. | Increased efficiency, reproducibility, and rapid discovery of new derivatives. |

| Flow Chemistry | Continuous production of this compound and its derivatives. | Improved safety, better control over reaction parameters, and enhanced scalability. |

Interdisciplinary Research Opportunities and Collaborations

The unique structural features of this compound open up numerous opportunities for interdisciplinary research and collaborations. The resulting N,N-dibenzylsulfonamides are of significant interest in medicinal chemistry due to their prevalence in marketed drugs. sigmaaldrich.com Collaborative efforts between synthetic chemists and pharmacologists could lead to the discovery of new therapeutic agents.

In the realm of materials science, sulfonyl chloride derivatives are being explored for their potential in creating advanced coatings, specialized membranes, and components for electronic devices. google.com The introduction of the bulky, aromatic benzyl groups from this compound could impart unique properties to polymers and other materials, such as enhanced thermal stability or altered solubility. Collaborations with materials scientists and polymer chemists would be crucial to explore these potential applications.

Furthermore, the development of novel analytical methods for the detection and quantification of this compound and its derivatives would be a valuable area for collaboration with analytical chemists. This would be essential for quality control in any future manufacturing processes and for detailed kinetic and mechanistic studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Dibenzylsulfamoyl chloride, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : A common approach involves reacting dibenzylamine with a chlorosulfonylating agent (e.g., chlorosulfonic acid or sulfuryl chloride). For example, analogous synthesis of N,N-dibenzylmethanesulfonamide used dibenzylamine and methanesulfonyl chloride under dichloromethane reflux . To optimize yields, stoichiometric ratios and temperature control are critical. Excess chlorosulfonyl agents may lead to over-chlorination, as observed in unintended methanesulfonyl chloride formation when sulfuryl chloride was used in excess . Purification via silica gel chromatography (e.g., dichloromethane eluent) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed melting points (e.g., 83–85°C for related sulfonamides) with literature values .

- Spectroscopy : Use H/C NMR to confirm benzyl proton environments and sulfamoyl functional groups. IR spectroscopy can validate S=O and S-Cl stretches (~1350 cm and ~500 cm, respectively).

- Chromatography : TLC or HPLC to assess purity post-synthesis .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound is moisture-sensitive due to the reactive sulfamoyl chloride group. Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers. Avoid prolonged exposure to light, as sulfonyl chlorides can decompose photolytically. Stability tests under varying humidity and temperature are advised .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electrophilicity of the sulfur center. Parameters like Fukui indices or Molecular Electrostatic Potential (MEP) maps derived from SMILES (e.g., CN(C)S(Cl)(=O)=O for dimethyl analogs) identify reactive sites . Compare activation energies for reactions with amines versus alcohols to design selective syntheses .

Q. What mechanistic insights explain contradictory yields in sulfamoyl chloride syntheses under varying reagent ratios?

- Methodological Answer : Competing pathways may arise from reagent excess. For example, sulfuryl chloride in excess can over-oxidize intermediates, shifting products from sulfinyl to sulfonyl derivatives (observed in methanesulfonyl chloride synthesis) . Kinetic studies (e.g., in situ F NMR monitoring) can track intermediate formation and optimize molar ratios .

Q. How does steric hindrance from benzyl groups influence the reaction kinetics of this compound compared to its dimethyl analogs?

- Methodological Answer : Compare second-order rate constants () for reactions with primary amines. Steric effects from benzyl groups reduce nucleophilic attack rates, as shown in Hammett plots for substituted sulfamoyl chlorides. Use stopped-flow spectroscopy to quantify under controlled conditions .

Q. What strategies mitigate decomposition during large-scale synthesis of this compound?

- Methodological Answer : Employ slow reagent addition to control exothermic reactions. Use flow chemistry systems for improved heat dissipation and scalability. Post-synthesis stabilization with anhydrous MgSO or molecular sieves prevents hydrolysis .

Data Contradiction Analysis

Q. Why do literature reports differ in optimal reaction conditions for sulfamoyl chloride syntheses?

- Methodological Answer : Discrepancies often stem from solvent polarity, reagent purity, or ambient moisture. For instance, dichloromethane vs. THF solvents alter reaction rates due to dielectric effects. Replicate experiments under inert atmospheres and standardized reagent grades to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.